Cas no 5496-35-5 (4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid)

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid is a benzoic acid derivative featuring a diphenylimidazole moiety, which enhances its utility in organic synthesis and material science applications. The compound's rigid aromatic structure and carboxylic acid functional group make it a valuable intermediate for constructing complex molecular architectures, particularly in the development of fluorescent probes, coordination polymers, or metal-organic frameworks (MOFs). Its imidazole core offers potential for hydrogen bonding and metal coordination, while the benzoic acid group facilitates further derivatization. This compound is particularly suited for research in photophysical studies and supramolecular chemistry due to its conjugated system and structural stability. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid structure
5496-35-5 structure
Product Name:4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid
CAS No:5496-35-5
MF:C22H16N2O2
MW:340.374645233154
MDL:MFCD00999654
CID:821140
PubChem ID:87569206
Update Time:2025-05-26

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid
    • 4-(4,5-diphenyl-1H-imidazol-2-yl)-benzoic acid
    • AC1L4V0W
    • AC1Q5V50
    • ACMC-209lkg
    • AmbscZ-048708
    • CTK5A2845
    • Oprea1_066808
    • Oprea1_074112
    • SureCN2593317
    • MDL: MFCD00999654
    • Inchi: 1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26)
    • InChI Key: BCXPNUSETAZHEQ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)C1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1)=O

Computed Properties

  • Exact Mass: 340.12100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 4.6

Experimental Properties

  • Color/Form: Not determined
  • PSA: 65.98000
  • LogP: 5.10890
  • Solubility: Not determined

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid Pricemore >>

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Additional information on 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid: An Overview of Its Properties and Applications

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid (CAS No. 5496-35-5) is a versatile compound with significant applications in the fields of medicinal chemistry, materials science, and analytical chemistry. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and potential applications, drawing on the latest research findings to offer a detailed and up-to-date perspective.

Chemical Structure and Properties: 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid is a substituted benzoic acid featuring an imidazole ring system with two phenyl groups. The compound's molecular formula is C19H14N2O2, and it has a molecular weight of 306.32 g/mol. The presence of the imidazole ring and the phenyl substituents imparts unique chemical and physical properties to this compound. It is known for its high thermal stability and solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis Methods: Several synthetic routes have been developed for the preparation of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid. One common method involves the condensation of 2-benzoylacetophenone with o-phenylenediamine followed by cyclization to form the imidazole ring. Another approach involves the reaction of 4-carboxybenzaldehyde with o-phenylenediamine in the presence of acetic acid to form the desired product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as microwave-assisted synthesis and solvent-free conditions.

Biological Activities: 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid has been extensively studied for its biological activities. Research has shown that it exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The mechanism of action is believed to involve the modulation of signaling pathways such as NF-κB and MAPK.

Pharmacological Applications: The anti-inflammatory and antitumor properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid make it a promising candidate for drug development. Preclinical studies have shown that it can effectively reduce inflammation in animal models of arthritis and colitis. Furthermore, its ability to inhibit cancer cell proliferation and induce apoptosis suggests potential therapeutic applications in oncology. Ongoing clinical trials are evaluating its safety and efficacy in treating various inflammatory diseases and cancers.

Analytical Applications: In addition to its pharmacological uses, 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid has found applications in analytical chemistry as a fluorescent probe and sensor. Its strong fluorescence properties make it suitable for detecting trace amounts of metal ions and other analytes in complex matrices. Recent studies have demonstrated its utility in developing sensitive and selective sensors for environmental monitoring and biomedical diagnostics.

Molecular Modeling and Computational Studies: Computational methods have been employed to gain insights into the structure-function relationships of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid. Molecular dynamics simulations have revealed that the compound adopts specific conformations that are crucial for its biological activity. Quantum mechanical calculations have provided a deeper understanding of its electronic structure and reactivity, which can guide the design of more potent derivatives.

Safety Considerations: While 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid shows promise in various applications, it is important to consider its safety profile. Preclinical toxicity studies have indicated that it is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, further research is needed to fully assess its long-term safety and potential side effects.

Conclusion: In summary, 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid (CAS No. 5496-35-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure confers valuable properties that make it an attractive candidate for drug development and other advanced applications. Ongoing research continues to uncover new aspects of its biological activities and potential uses, highlighting its significance in modern scientific research.

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